3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol
Description
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(oxan-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(6-10)9(11)8-2-4-12-5-3-8/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
QHZCBPJWXLBLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCOCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol typically involves the reaction of 2-methyl-1-propanol with oxan-4-ylamine under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Amino-Propanol Derivatives
Structural and Functional Differences
Backbone Modifications: The oxan-4-yl-containing analogs (e.g., 2-amino-3-(oxan-4-yl)propan-1-ol) exhibit a rigid tetrahydropyran ring, which may enhance metabolic stability compared to linear analogs like 3-amino-4-methyl-2-propan-2-ylpentan-1-ol .
Physicochemical Properties: The hydrochloride salt of 3-amino-3-(oxan-4-yl)propan-1-ol (MW 195.69) has higher solubility in polar solvents compared to its free base . Branched derivatives like 3-amino-4-methyl-2-propan-2-ylpentan-1-ol (MW 171.28) may exhibit lower melting points due to reduced crystallinity .
Synthetic Applications: Propanol derivatives with brominated aromatic groups (e.g., 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol) are intermediates in Suzuki coupling reactions, enabling further functionalization . Amino-propanols with heterocyclic substituents (e.g., quinazoline) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Research Significance
- Crystallographic Studies: Derivatives like 2-[(2-chlorophenyl)-methylamino]-propan-1-ol have been analyzed using SHELX programs, highlighting their utility in structure determination .
- Pharmaceutical Potential: The oxan-4-yl group in amino-propanols may improve blood-brain barrier penetration, making these compounds candidates for central nervous system-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
